Cas no 64984-60-7 (3-(benzylcarbamoyl)propanoic acid)

3-(benzylcarbamoyl)propanoic acid structure
64984-60-7 structure
商品名:3-(benzylcarbamoyl)propanoic acid
CAS番号:64984-60-7
MF:C11H13NO3
メガワット:207.22582
MDL:MFCD00449649
CID:409552
PubChem ID:693076

3-(benzylcarbamoyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-oxo-4-[(phenylmethyl)amino]-
    • 4-(Benzylamino)-4-oxobutanoic acid
    • N-Benzylsuccinamic acid
    • (Succinylaminomethyl)polystyrene
    • 3-[N-benzylcarbamoyl]propanoic acid
    • 4-oxo-4-(phenylmethylamino)butanoic acid
    • benzylaminocarbonylpropylic acid
    • Bernsteinsaeure-mono-benzylamid
    • CBDivE_011733
    • F0331-0225
    • N-Benzyl-succinamic acid
    • N-Benzyl-succinamidsaeure
    • Polystyrene AM-COOH
    • 3-(benzylcarbamoyl)propanoic acid
    • AB00075784-01
    • 4-Oxo-4-[(phenylmethyl)amino]butanoic acid
    • BB 0259340
    • IDI1_019736
    • Cambridge id 5222140
    • ChemDiv3_000770
    • SCHEMBL93948
    • DTXSID50351175
    • EN300-238806
    • GFVMZKFJMYHDNM-UHFFFAOYSA-N
    • Oprea1_282894
    • AS-31778
    • SB77563
    • Oprea1_383276
    • 4-(benzylamino)-4-oxobutanoicacid
    • HMS1475C22
    • BDBM50136864
    • MFCD00449649
    • CHEMBL152216
    • AKOS000274235
    • 64984-60-7
    • AC-9174
    • AG-690/03037052
    • ALBB-036201
    • AG-690/09407047
    • 4-(benzylamino)-4-oxo-butanoic acid
    • STK021966
    • BBL023580
    • MDL: MFCD00449649
    • インチ: InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
    • InChIKey: GFVMZKFJMYHDNM-UHFFFAOYSA-N
    • ほほえんだ: O=C(O)CCC(NCC1=CC=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 207.08959
  • どういたいしつりょう: 207.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • PSA: 66.4

3-(benzylcarbamoyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-238806-0.25g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%
0.25g
$331.0 2024-06-19
Enamine
EN300-238806-1.0g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%
1.0g
$671.0 2024-06-19
Life Chemicals
F0331-0225-10g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%+
10g
$820.0 2023-09-07
Life Chemicals
F0331-0225-0.5g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%+
0.5g
$90.0 2023-09-07
Fluorochem
048353-1g
N-Benzylsuccinamic acid
64984-60-7 97%
1g
£156.00 2022-03-01
Alichem
A019141244-1g
N-benzylsuccinamic acid
64984-60-7 97%
1g
$239.40 2023-09-01
eNovation Chemicals LLC
Y1258594-1g
4-(BENZYLAMINO)-4-OXOBUTANOIC ACID
64984-60-7 97%
1g
$450 2024-06-06
Life Chemicals
F0331-0225-2.5g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%+
2.5g
$272.0 2023-09-07
Enamine
EN300-238806-0.5g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%
0.5g
$524.0 2024-06-19
Enamine
EN300-238806-0.1g
3-(benzylcarbamoyl)propanoic acid
64984-60-7 95%
0.1g
$232.0 2024-06-19

3-(benzylcarbamoyl)propanoic acid 関連文献

3-(benzylcarbamoyl)propanoic acidに関する追加情報

Introduction to 3-(benzylcarbamoyl)propanoic acid (CAS No. 64984-60-7)

3-(benzylcarbamoyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 64984-60-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzylcarbamoylated carboxylic acids, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of 3-(benzylcarbamoyl)propanoic acid consists of a propanoic acid backbone functionalized with a benzylcarbamoyl group, making it a versatile intermediate for synthesizing more complex molecules.

The benzylcarbamoyl moiety is particularly noteworthy as it introduces both hydrophobic and hydrophilic characteristics to the molecule, enhancing its solubility and reactivity in various solvents. This dual nature makes 3-(benzylcarbamoyl)propanoic acid a valuable building block in medicinal chemistry, where balancing lipophilicity and hydrophilicity is often crucial for achieving optimal pharmacokinetic properties. Recent advancements in computational chemistry have further highlighted its potential as a scaffold for designing novel therapeutic agents.

In the context of modern drug discovery, 3-(benzylcarbamoyl)propanoic acid has been explored for its role in modulating enzyme activity and receptor interactions. For instance, derivatives of this compound have shown promise in inhibiting proteases and kinases, which are key targets in the treatment of inflammatory diseases and cancer. The benzyl group can be readily modified or replaced with other substituents to fine-tune the pharmacological profile of the compound, making it an attractive candidate for structure-activity relationship (SAR) studies.

Recent studies have also demonstrated the utility of 3-(benzylcarbamoyl)propanoic acid in the synthesis of protease inhibitors. Proteases play a critical role in various biological pathways, and their overactivity is often associated with pathological conditions. By incorporating the benzylcarbamoyl moiety into designed molecules, researchers have been able to develop potent inhibitors that selectively target specific proteases. For example, modifications to the propanoic acid chain have allowed for the creation of compounds with enhanced binding affinity and improved metabolic stability.

The pharmaceutical industry has taken notice of these findings, leading to increased interest in 3-(benzylcarbamoyl)propanoic acid as a commercial intermediate. Its synthesis has been optimized for scalability and cost-effectiveness, ensuring that it remains accessible for both academic research and industrial applications. Furthermore, green chemistry principles have been applied to its production, minimizing waste and reducing environmental impact.

Beyond its applications in drug development, 3-(benzylcarbamoyl)propanoic acid has found utility in material science and agrochemical research. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced durability and biodegradability. Additionally, derivatives of this compound have shown potential as bioactive agents in crop protection formulations, offering new solutions for sustainable agriculture.

The chemical properties of 3-(benzylcarbamoyl)propanoic acid, such as its solubility profile and reactivity with other functional groups, have been extensively studied. These properties are critical for determining its suitability in various synthetic pathways. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to introduce additional functional groups at specific positions on the molecule. This flexibility has enabled chemists to design molecules with tailored properties for specific applications.

One particularly interesting aspect of 3-(benzylcarbamoyl)propanoic acid is its role as a chiral building block. Chirality is a fundamental concept in stereochemistry, where molecules exist as non-superimposable mirror images (enantiomers). Many pharmaceuticals are chiral drugs, meaning that their enantiomers can exhibit different biological activities despite having identical chemical structures. By synthesizing enantiomerically pure forms of 3-(benzylcarbamoyl)propanoic acid, researchers can produce chiral intermediates that are essential for developing enantiomerically pure drugs.

The synthesis of enantiomerically pure 3-(benzylcarbamoyl)propanoic acid has been achieved through various methods, including asymmetric catalysis and chiral resolution techniques. These methods allow for the production of high-purity enantiomers that can be used in subsequent synthetic steps without interference from their counterparts. The demand for enantiomerically pure compounds continues to grow as pharmaceutical companies strive to develop more effective and safer drugs.

In conclusion,3-(benzylcarbamoyl)propanoic acid (CAS No. 64984-60-7) is a multifaceted compound with significant applications across multiple scientific disciplines. Its versatility as a synthetic intermediate has made it indispensable in pharmaceutical research, while its unique chemical properties also make it valuable in material science and agrochemical development. As research continues to uncover new applications for this compound,3-(benzylcarbamoyl)propanoic acid is poised to remain at the forefront of scientific innovation.

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